molecular formula C24H20N2O2 B4996279 (Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B4996279
M. Wt: 368.4 g/mol
InChI Key: RWIGLWBYDDIIKB-RAXLEYEMSA-N
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Description

(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety can be introduced through a condensation reaction between the benzoxazole derivative and a suitable phenylprop-2-enamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and phenylprop-2-enamide moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-methyl-1,3-benzoxazol-2-yl)phenol
  • 3-(2-methyl-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate

Uniqueness

(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring and a phenylprop-2-enamide moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-16-8-12-22-21(14-16)26-24(28-22)19-11-9-17(2)20(15-19)25-23(27)13-10-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,27)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIGLWBYDDIIKB-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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